molecular formula C22H24FNO3 B10773781 [18F]-FMeQNB

[18F]-FMeQNB

Cat. No.: B10773781
M. Wt: 368.4 g/mol
InChI Key: WYNSCFORRAXQPA-IFWCHYDGSA-N
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Description

18F-quinuclidinyl-4-fluoromethyl-benzilate: is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. This compound is labeled with the radioactive isotope fluorine-18, which is a positron emitter. The compound is designed to bind to specific receptors in the body, allowing for detailed imaging of biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18F-quinuclidinyl-4-fluoromethyl-benzilate involves the incorporation of fluorine-18 into the molecular structure. This is typically achieved through electrophilic or nucleophilic fluorination reactions. The process begins with the production of fluorine-18 from oxygen-18 enriched water using a cyclotron. The fluorine-18 is then incorporated into the compound through a series of chemical reactions that may involve the use of electrophilic fluorination agents or nucleophilic fluoride sources .

Industrial Production Methods: Industrial production of 18F-quinuclidinyl-4-fluoromethyl-benzilate requires stringent control of reaction conditions to ensure high yield and purity. The process involves the use of automated synthesis modules that can handle the short half-life of fluorine-18 and ensure rapid and efficient incorporation into the target compound .

Scientific Research Applications

Chemistry: In chemistry, 18F-quinuclidinyl-4-fluoromethyl-benzilate is used as a tracer to study reaction mechanisms and the behavior of fluorine-containing compounds .

Biology: In biology, this compound is used to study receptor binding and the distribution of receptors in tissues. It is particularly useful in neuroscience research to image the distribution of neurotransmitter receptors .

Medicine: In medicine, 18F-quinuclidinyl-4-fluoromethyl-benzilate is used in PET imaging to diagnose and monitor diseases such as cancer and neurological disorders. It allows for the visualization of biological processes at the molecular level .

Industry: In industry, this compound is used in the development of new radiopharmaceuticals and imaging agents. It serves as a model compound for the development of new PET tracers .

Mechanism of Action

The mechanism of action of 18F-quinuclidinyl-4-fluoromethyl-benzilate involves its binding to specific receptors in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner to create detailed images of the distribution of the compound in the body . The molecular targets and pathways involved depend on the specific receptors that the compound is designed to bind to .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: What sets 18F-quinuclidinyl-4-fluoromethyl-benzilate apart is its specific binding to certain receptors, making it highly useful for imaging specific biological processes. Its unique structure allows for high specificity and sensitivity in PET imaging .

Properties

Molecular Formula

C22H24FNO3

Molecular Weight

368.4 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-[4-((18F)fluoranylmethyl)phenyl]-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H24FNO3/c23-14-16-6-8-19(9-7-16)22(26,18-4-2-1-3-5-18)21(25)27-20-15-24-12-10-17(20)11-13-24/h1-9,17,20,26H,10-15H2/t20-,22+/m0/s1/i23-1

InChI Key

WYNSCFORRAXQPA-IFWCHYDGSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)[C@@](C3=CC=CC=C3)(C4=CC=C(C=C4)C[18F])O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O

Origin of Product

United States

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